molecular formula C10H18O6 B14389787 Methyl 2,2,3,3-tetramethoxycyclobutane-1-carboxylate CAS No. 88460-11-1

Methyl 2,2,3,3-tetramethoxycyclobutane-1-carboxylate

Cat. No.: B14389787
CAS No.: 88460-11-1
M. Wt: 234.25 g/mol
InChI Key: XXRHDNVBZHBSHZ-UHFFFAOYSA-N
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Description

Methyl 2,2,3,3-tetramethoxycyclobutane-1-carboxylate is an organic compound belonging to the class of cyclobutanes. Cyclobutanes are cyclic hydrocarbons with a four-carbon ring structure. This compound is characterized by the presence of four methoxy groups attached to the cyclobutane ring and a carboxylate ester group. Its unique structure makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2,3,3-tetramethoxycyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a suitable cyclobutane precursor with methanol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of a solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions and can produce larger quantities of the compound with higher purity. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,3,3-tetramethoxycyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2,2,3,3-tetramethoxycyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying cyclobutane chemistry.

    Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2,2,3,3-tetramethoxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality allow it to participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,2,3,3-tetramethylcyclobutane-1-carboxylate: Similar structure but with methyl groups instead of methoxy groups.

    Ethyl 2,2,3,3-tetramethoxycyclobutane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2,2,3,3-tetraethoxycyclobutane-1-carboxylate: Similar structure but with ethoxy groups instead of methoxy groups.

Uniqueness

Methyl 2,2,3,3-tetramethoxycyclobutane-1-carboxylate is unique due to its specific arrangement of methoxy groups and the presence of a carboxylate ester group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

88460-11-1

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 2,2,3,3-tetramethoxycyclobutane-1-carboxylate

InChI

InChI=1S/C10H18O6/c1-12-8(11)7-6-9(13-2,14-3)10(7,15-4)16-5/h7H,6H2,1-5H3

InChI Key

XXRHDNVBZHBSHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1(OC)OC)(OC)OC

Origin of Product

United States

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